molecular formula C20H18ClN5OS B2751652 7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 901242-62-4

7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2751652
CAS No.: 901242-62-4
M. Wt: 411.91
InChI Key: XGVNDOLAIVMZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using a dicationic molten salt as a catalyst has been documented, which provides high yields and is environmentally friendly . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products depend on the specific reaction but can include various substituted triazolo-pyrimidine derivatives.

Scientific Research Applications

7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives such as:

The uniqueness of 7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its combined neuroprotective, anti-inflammatory, and anticancer properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

7-(3-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVNDOLAIVMZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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